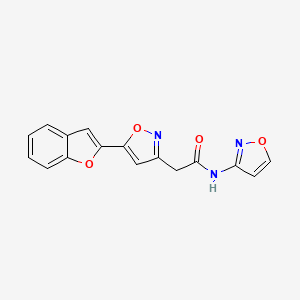

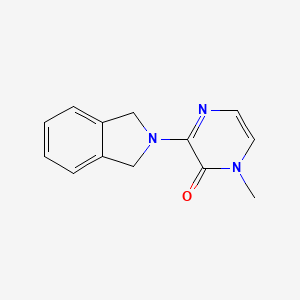

3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one” is a chemical compound with a molecular weight of 257.72 . It is also known as 3-(2,3-dihydro-1H-isoindol-2-yl)-2-hydroxy-2-methylpropanoic acid hydrochloride .

Synthesis Analysis

The synthesis of this compound involves the substitution of melatonin with (indol-1-yl)methyl, (isoindolin-2-yl)methyl, and (tetrahydroiso-quinolin-2-yl)methyl groups . The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high selectivity towards the MT2 subtype .Molecular Structure Analysis

The molecular structure of this compound includes an isoindoline ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the substitution of melatonin with various groups, resulting in a compound with high binding affinity for the MT2 receptor .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 257.72 . It is stored at a temperature of 4°C .Scientific Research Applications

Structural Analysis and Synthetic Methodologies

- Molecular Structure and Computational Studies : The structure of novel phthalide derivatives, including compounds similar to "3-(isoindolin-2-yl)-1-methylpyrazin-2(1H)-one," has been analyzed using X-ray diffraction and computational methods. These studies provide insights into their geometric and electronic properties, aiding in the understanding of their reactivity and potential applications in medicinal chemistry and materials science (Yılmaz et al., 2020).

- Catalyst-Free Synthesis : The synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions has been developed. This environmentally-friendly method offers a sustainable approach to synthesizing isoindolin-1-one derivatives, highlighting the importance of green chemistry in pharmaceutical research (Chen et al., 2014).

Bioactivity and Therapeutic Potential

- Antiproliferative Activity : Novel substituted 1-iminoisoindoline derivatives have been synthesized and tested for their antiproliferative activity, showcasing the potential of isoindoline derivatives in cancer therapy. These compounds exhibited selective antiproliferative effects on specific cancer cell lines, indicating their potential as targeted anticancer agents (Sović et al., 2011).

- Oxidative Stress Induction and Apoptosis in Cancer Cells : A study on novel 3-methyleneisoindolinones diversified via intramolecular Heck cyclization revealed their ability to induce oxidative stress, decrease mitochondrial membrane potential, disrupt cell cycle, and induce apoptosis in head and neck squamous cell carcinoma cells. This highlights the anticancer potential of isoindolinone derivatives through various cellular mechanisms (Sharma et al., 2022).

Binding Studies and Molecular Docking

- DNA Binding and Antioxidant Activities : The DNA binding affinity and antioxidant activities of a phthalide derivative similar to "this compound" were investigated. The compound showed minor groove binding to DNA and demonstrated significant antioxidant properties, suggesting potential applications in protective therapies against oxidative stress-related diseases (Yılmaz et al., 2020).

- Molecular Docking for Antimicrobial Studies : The crystal structure and antimicrobial activity of isoindoline derivatives were characterized, including molecular docking studies to understand their interaction with microbial targets. These findings suggest the utility of isoindoline derivatives as potential antimicrobial agents (Ghabbour et al., 2016).

Mechanism of Action

Target of Action

Isoindoline analogues have been reported to display high binding affinity towards the mt2 subtype of melatonin receptors . These receptors play a crucial role in regulating sleep-wake cycles and other circadian rhythms.

Mode of Action

Isoindoline analogues have been reported to behave as antagonists for the mt2 melatonin receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

Safety and Hazards

Properties

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-15-7-6-14-12(13(15)17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYWUPXYJWOGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-5-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(morpholin-4-ylcarbonyl)thiophene-2-carboxylate](/img/structure/B2770519.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2770529.png)

![2,5-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2770531.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770538.png)

![(E)-4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-3-buten-2-one](/img/structure/B2770539.png)